Methyl 7-cyano-1H-indole-2-carboxylate
Description
Methyl 7-cyano-1H-indole-2-carboxylate is a substituted indole derivative characterized by a cyano group at the 7-position and a methyl ester at the 2-position of the indole ring.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 7-cyano-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-5-7-3-2-4-8(6-12)10(7)13-9/h2-5,13H,1H3 |
InChI Key |
NNVOWPQMYKYCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-cyano-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 7-cyanoindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyano-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 7-cyano-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural Analogues with Nitro and Methyl Substituents
Several indole carboxylates with nitro or methyl substituents exhibit structural similarities to Methyl 7-cyano-1H-indole-2-carboxylate:
Key Observations :
- The cyano group in this compound is electronically similar to nitro groups (both electron-withdrawing), but the cyano group offers better metabolic stability compared to nitro substituents in drug design .
- Methyl esters (e.g., 2-COOMe) are commonly used as protecting groups for carboxylic acids, facilitating synthetic modifications .
Methoxy and Acetyl-Substituted Indole Derivatives
Methoxy and acetyl groups alter solubility and biological activity:
Comparison :
Spectroscopic and Physicochemical Properties
NMR and HRMS data from nitro-substituted analogues (e.g., δ 109.42 for C-7 in 7-nitroindole derivatives ) suggest that the cyano group in this compound would produce distinct deshielding effects in $^{13}\text{C}$-NMR spectra. Additionally, methyl esters typically exhibit molecular ion peaks at m/z ~253 in HRMS, as seen in related compounds .
Biological Activity
Methyl 7-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- Antiviral : Shows potential antiviral properties against various viral infections.
- Anti-inflammatory : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
- Antimicrobial : Demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Target of Action
This compound interacts with multiple biological targets, influencing various signaling pathways.
Mode of Action
The compound's mechanism involves several key processes:
- Enzyme Modulation : The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds.
- Cellular Effects : It affects cellular processes by altering the structure and function of biomolecules like DNA and proteins.
Case Studies
- Anticancer Activity : A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit anti-apoptotic proteins, leading to increased cell death in malignant cells.
- Antiviral Properties : Research indicated that this compound exhibited inhibitory effects against HIV replication in vitro. The mechanism was attributed to the interference with viral entry and replication processes.
- Anti-inflammatory Effects : In animal models, this compound reduced markers of inflammation, suggesting its potential utility in treating inflammatory disorders.
Pharmacokinetics
The compound has shown high gastrointestinal absorption, indicating effective oral bioavailability.
Cellular Interactions
This compound has been observed to interact with various cellular components:
- DNA Binding : The compound can bind to DNA, potentially leading to alterations in gene expression.
- Protein Interactions : It modulates protein functions by binding to specific sites, influencing enzymatic activities.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antiviral, Anti-inflammatory | Enzyme modulation, DNA/protein interaction |
| Methyl 3-cyano-1H-indole-7-carboxylate | Anticancer, Antiviral | Induces apoptosis, inhibits viral replication |
| Methyl 1H-indole-3-carboxylate | Antimicrobial, Antioxidant | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
